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L-VALINE UNLABELED -

L-VALINE UNLABELED

Catalog Number: EVT-252082
CAS Number:
Molecular Formula:
Molecular Weight: 117.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Valine is a branched-chain amino acid that is essential for human nutrition. It plays a crucial role in various biological processes, including protein synthesis, energy production, and metabolic regulation. L-Valine is classified as a non-polar, aliphatic amino acid, which means it does not carry a charge at physiological pH and has hydrophobic properties. This compound is vital for maintaining muscle metabolism and supporting immune function.

Source and Classification

L-Valine is one of the three branched-chain amino acids, alongside L-Leucine and L-Isoleucine. It can be sourced from dietary proteins found in animal products such as meat, dairy, and eggs, as well as plant-based sources like soybeans, beans, and legumes. In terms of classification, L-Valine belongs to the group of essential amino acids, which cannot be synthesized by the body and must be obtained through diet.

Synthesis Analysis

Methods

The synthesis of L-Valine can occur through various biochemical pathways in organisms. In microbial systems, L-Valine is produced via the condensation of two molecules of pyruvate to form acetolactate, which is then converted into L-Valine through several enzymatic steps. This process involves key enzymes such as acetohydroxy acid synthase and branched-chain amino acid transaminase.

Technical Details

For laboratory synthesis, several methods can be employed:

  • Chemical Synthesis: L-Valine can be synthesized using classical organic chemistry techniques involving the reaction of appropriate precursors.
  • Biotechnological Methods: Microbial fermentation using genetically modified strains of Corynebacterium glutamicum has been shown to enhance yields of L-Valine by optimizing precursor availability and enzyme expression .
Molecular Structure Analysis

Data

The molecular weight of L-Valine is approximately 117.15 g/mol. It exists in a zwitterionic form at physiological pH, where the amino group is protonated while the carboxyl group is deprotonated.

Chemical Reactions Analysis

L-Valine participates in various biochemical reactions:

  • Transamination: L-Valine can undergo transamination reactions to form other amino acids, such as L-Isoleucine.
  • Decarboxylation: Under certain conditions, L-Valine can be decarboxylated to produce branched-chain amines.
  • Synthesis of Peptides: As an amino acid, it can be incorporated into peptides and proteins through ribosomal translation mechanisms.
Mechanism of Action

L-Valine's mechanism of action primarily involves its role in protein synthesis and energy metabolism. It serves as a substrate for protein synthesis in muscle tissues and acts as an energy source during prolonged exercise or fasting states. Additionally, it plays a role in modulating neurotransmitter levels by influencing the balance of other amino acids in the brain.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 315 °C (decomposes)
  • Solubility: Soluble in water; slightly soluble in alcohols.

Chemical Properties

  • pKa Values: The pKa of the carboxyl group is around 2.3, while that of the amino group is about 9.1.
  • Stability: L-Valine is stable under normal conditions but may degrade under extreme pH or temperature conditions.
Applications

L-Valine has numerous scientific applications:

  • Nutritional Supplements: Commonly used in dietary supplements for athletes to promote muscle recovery and reduce fatigue.
  • Pharmaceuticals: It serves as a building block for peptide synthesis in drug development.
  • Biotechnology: Utilized in fermentation processes for producing other valuable metabolites or amino acids.
  • Research: Employed in studies related to metabolic pathways and protein structure-function relationships .
Biosynthesis and Metabolic Pathways of L-Valine in Prokaryotic and Eukaryotic Systems

Enzymatic Mechanisms of L-Valine Biosynthesis in Microbial Organisms

L-Valine biosynthesis in microorganisms follows a conserved four-step pathway branching from pyruvate, catalyzed by acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase (TA). In Corynebacterium glutamicum, AHAS (encoded by ilvB and ilvN) initiates the pathway by condensing two pyruvate molecules to form 2-acetolactate, requiring flavin adenine dinucleotide (FAD) and Mg²⁺ as cofactors. This enzyme’s activity is sensitive to oxidative conditions [1]. Subsequently, AHAIR (ilvC) reduces 2-acetolactate to 2,3-dihydroxy-isovalerate using NADPH and Mg²⁺. DHAD (ilvD) then dehydrates this intermediate to α-ketoisovalerate, which is finally aminated to L-valine by transaminase B (ilvE) or avtA-encoded transaminase [1] [8].

Escherichia coli employs a more complex system with three AHAS isoenzymes (AHAS I: ilvBN; AHAS II: ilvGM; AHAS III: ilvIH). AHAS I and III are feedback-inhibited by L-valine, while AHAS II is valine-resistant. The final transamination step is mediated by ilvE or avtA [1] [3]. In Saccharomyces cerevisiae, mitochondrial branched-chain amino acid aminotransferase (Bat1) is the primary enzyme for the transamination of α-ketoisovalerate to L-valine, while cytosolic Bat2 plays a minor role. Bat1’s mitochondrial localization is crucial for efficient valine synthesis, as demonstrated by the severe valine deficiency and growth impairment in Δbat1 mutants [9].

Table 1: Key Enzymes in Microbial L-Valine Biosynthesis

EnzymeEC NumberGene(s)Cofactors/RegulatorsOrganism
Acetohydroxyacid synthase2.2.1.6ilvBNFAD, Mg²⁺; Feedback-inhibited by valineC. glutamicum, E. coli
Acetohydroxyacid isomeroreductase1.1.1.86ilvCNADPH, Mg²⁺C. glutamicum, E. coli
Dihydroxyacid dehydratase4.2.1.9ilvDFe-S clustersC. glutamicum, E. coli
Transaminase B2.6.1.42ilvEPyridoxal phosphateC. glutamicum, E. coli
Mitochondrial BCAA transaminase2.6.1.42BAT1Pyridoxal phosphate; Localized in mitochondriaS. cerevisiae

Regulatory Networks Governing Branched-Chain Amino Acid (BCAA) Metabolism

BCAA biosynthesis is tightly regulated at transcriptional and enzymatic levels to maintain metabolic balance. In E. coli, the ilvGMEDA and ilvBN operons are controlled by transcriptional attenuation sensitive to all three BCAAs (valine, leucine, isoleucine). The global regulator Lrp activates ilvIH (AHAS III) but represses ilvGMEDA and the branched-chain amino acid importer livJ [1] [3]. Enzymatically, AHAS is feedback-inhibited by valine, leucine, and isoleucine. C. glutamicum AHAS is similarly inhibited multivalently, necessitating genetic modifications (e.g., ilvNM13 mutation) to alleviate feedback control for industrial production [8].

Export mechanisms critically regulate intracellular valine accumulation. C. glutamicum utilizes the BrnFE exporter, activated by Lrp, while E. coli employs YgaZH. Overexpression of brnFE in C. glutamicum significantly enhances valine titers by reducing intracellular feedback inhibition [1] [4]. In Bacillus subtilis, the global regulator CodY integrates BCAA availability with cellular growth, repressing BCAA biosynthesis genes when intracellular pools are sufficient [1].

Carbon flux toward pyruvate—the valine precursor—is another regulatory node. In Klebsiella oxytoca, disruption of the 2,3-butanediol pathway (via budC deletion) redirects carbon from α-acetolactate toward L-valine, increasing yields from 0.234 g/g to 0.587 g/g glucose [4]. Similarly, C. glutamicum strains with deleted pyruvate dehydrogenase (aceE), pyruvate carboxylase (pyc), or phosphoglucose isomerase (pgi) enhance pyruvate availability by blocking competing pathways [8].

Comparative Analysis of L-Valine Synthesis Pathways in Plants versus Microorganisms

Plants share the core four-step L-valine pathway with microorganisms but exhibit distinct regulatory and compartmentalization strategies. In Arabidopsis thaliana, AHAS is plastid-localized and feedback-inhibited by valine and leucine, similar to microbial systems. However, plant AHAS isoforms (e.g., AHAS1, AHAS2) display differential herbicide sensitivity, a feature absent in bacteria [3]. The final transamination step in plants occurs via multiple plastidial and mitochondrial transaminases, contrasting with the dedicated Bat1/Bat2 system in yeast [9].

Metabolic flux distribution also differs. Microorganisms prioritize rapid valine production under optimized fermentation conditions, achieving titers >100 g/L in engineered K. oxytoca [4]. Plants, however, integrate valine synthesis into broader nitrogen and carbon networks, with pathways responsive to light and stress signals. While microbial pathways are engineered to minimize byproducts (e.g., ilvA deletion in C. glutamicum blocks isoleucine formation [8]), plants inherently channel intermediates toward secondary metabolites like glucosinolates.

Table 2: L-Valine Production in Engineered Microbial Strains

StrainGenetic ModificationsValine Titer (g/L)Yield (g/g glucose)Reference
Klebsiella oxytoca VKO-9ΔbudC, ΔpanB, puDHT overexpression, brnFE export1220.587 [4]
Corynebacterium glutamicum VilvNM13 (feedback-resistant), ΔilvA, ΔpanB86.50.234 [8]
Escherichia coli VAL38AHAS III overexpression, ilvCED amplification920.39 [4]
Saccharomyces cerevisiaeBAT1 overexpression, BAT2 deletionN/AIncreased 3.5-fold vs. WT [9]

Substrate Channeling and Metabolic Engineering Innovations

Recent advances exploit enzyme colocalization to enhance pathway efficiency. In E. coli, artificial scaffolds derived from cellulosome components (e.g., DocA-S3/Coh) assemble AHAIR and DHAD into complexes, increasing L-valine flux by 47% via proximity effects that minimize intermediate diffusion [7]. Similarly, promoter engineering in C. glutamicum modulates ilvBNC expression strength, balancing enzyme levels without plasmid-based amplification. Strains with optimized chromosomal promoters achieve 16 g/L valine, rivaling plasmid-carrying systems [8].

Properties

Product Name

L-VALINE UNLABELED

Molecular Weight

117.15

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